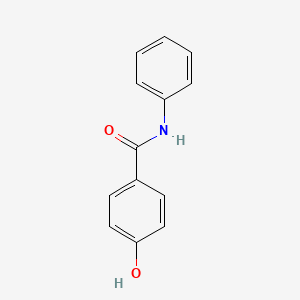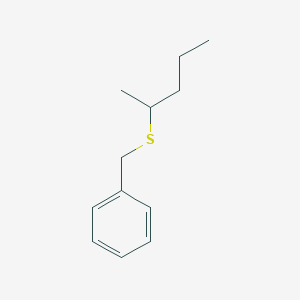
3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(thiazol-2-yl)propanamide is a highly specialized chemical compound of interest in various scientific fields. The compound has a unique structure that includes a quinoline ring, a trifluoromethyl group, a thiazole moiety, and a cyano group, making it a point of study for its distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common route starts with the formation of the quinoline core, followed by the introduction of the trifluoromethyl group through Friedel-Crafts alkylation. Subsequent steps include the incorporation of the cyano group and the formation of the thiazole ring through cyclization reactions. The final step usually involves coupling the thiazole derivative with the quinoline core under specific conditions like the use of coupling agents and catalysts in solvents like dichloromethane or dimethylformamide. Industrial-scale production would require optimization of each reaction step for high yield and purity, often involving automated reactors and strict control of reaction parameters.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions In substitution reactions, halogenating agents or nucleophiles can be used to introduce new functional groups
Wissenschaftliche Forschungsanwendungen
3-((3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(thiazol-2-yl)propanamide has a broad spectrum of applications in scientific research. In chemistry, it serves as a building block for designing complex organic molecules. In biology, its derivatives are investigated for their potential roles as enzyme inhibitors or receptor modulators. In medicine, this compound and its analogs are explored for therapeutic uses, including as candidates for anti-cancer, anti-inflammatory, or antimicrobial agents. Industrially, it could be used in the development of novel materials with specific chemical properties such as high stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of this compound largely depends on its interaction with specific molecular targets. It can bind to enzymes, altering their catalytic activity, or interact with receptors, modulating signal transduction pathways. The presence of the trifluoromethyl group and the cyano group significantly influences its binding affinity and specificity towards these molecular targets, affecting pathways involved in cell proliferation, apoptosis, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Compared to other quinoline and thiazole derivatives, this compound stands out due to its trifluoromethyl and cyano substituents, which confer unique electronic and steric properties. Similar compounds include quinoline derivatives like 2-methylquinoline or 8-hydroxyquinoline and thiazole analogs like thiazole-4-carboxamide. The presence of trifluoromethyl and cyano groups in the compound of interest enhances its chemical stability and biological activity, making it a valuable compound in both scientific research and practical applications.
That’s quite the compound! Any other chemistry curiosities I can help with?
Eigenschaften
IUPAC Name |
3-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS2/c18-17(19,20)14-10-3-1-2-4-12(10)23-15(11(14)9-21)26-7-5-13(25)24-16-22-6-8-27-16/h6,8H,1-5,7H2,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGJDXHGYVKYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCCC(=O)NC3=NC=CS3)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2821897.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2821898.png)
![Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B2821902.png)

![Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride](/img/structure/B2821907.png)

![3,6-diethyl 2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2821909.png)

![(Z)-2-Cyano-3-[4-[[(E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2821913.png)
![4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2821914.png)

![(Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2821916.png)
